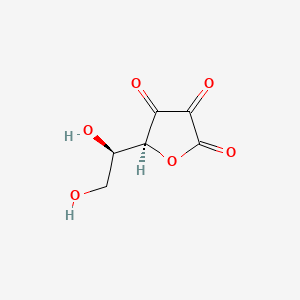
Diethyl 2,3-dibutylsuccinate
Vue d'ensemble
Description
Diethyl 2,3-dibutylsuccinate is a chemical compound with the CAS Number: 33324-52-6 . It has a molecular weight of 286.41 .
Synthesis Analysis
A procedure was developed for preparing 2,3-dialkyl-substituted succinates by condensation of a succinic acid diester with two isobutyraldehyde molecules, followed by esterification and hydrogenation of the sum of dienes .Molecular Structure Analysis
The this compound molecule contains a total of 49 bond(s); 19 non-H bond(s), 2 multiple bond(s), 13 rotatable bond(s), 2 double bond(s), and 2 ester(s) (aliphatic) .Chemical Reactions Analysis
The synthesis of this compound involves the condensation of a succinic acid diester with two isobutyraldehyde molecules, followed by esterification and hydrogenation of the sum of dienes .Physical And Chemical Properties Analysis
This compound is a liquid or solid or semi-solid at room temperature .Applications De Recherche Scientifique
Diethyl 2,3-dibutylsuccinate has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a solvent in various chemical reactions. It is also used as a chiral selector in chromatographic separations, and as a reagent in the synthesis of polymers, pharmaceuticals, and other organic compounds. Additionally, this compound has been used in the synthesis of biologically active compounds and in the study of enzyme kinetics.
Mécanisme D'action
Target of Action
Diethyl 2,3-dibutylsuccinate is primarily used as a component in titanium-magnesium catalysts for propylene polymerization . These catalysts are essential for the production of stereoregular isotactic polypropylene .
Mode of Action
The compound acts as a stereoregulating component in the catalysts, ensuring high stereospecificity . This means it controls the spatial arrangement of atoms in the polymer, resulting in a specific configuration of the polypropylene .
Biochemical Pathways
It’s known that the compound plays a crucial role in thepolymerization of propylene , a process that involves multiple chemical reactions to form a polymer chain .
Result of Action
The use of this compound in titanium-magnesium catalysts allows the synthesis of polypropylene with broad molecular-mass distribution . The catalysts prepared using this compound have the best characteristics and allow the preparation of polypropylene with a high isotacticity index .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Diethyl 2,3-dibutylsuccinate in laboratory experiments include its low cost, its ease of use, and its high reactivity. Additionally, it is a relatively safe compound, making it suitable for use in experiments involving hazardous materials. However, it is important to note that this compound is a highly reactive compound, and as such it should be handled with care. Additionally, it is important to note that the compound is not very soluble in water, and as such it should be used in experiments that do not involve aqueous solutions.
Orientations Futures
There are many potential future directions for Diethyl 2,3-dibutylsuccinate. One potential direction is to further study its biochemical and physiological effects on the human body. Additionally, further research could be conducted to better understand its mechanism of action and its potential applications in the synthesis of organic compounds and pharmaceuticals. Additionally, further research could be conducted to explore its potential uses in chromatographic separations and enzyme kinetics. Finally, further research could be conducted to explore its potential uses as a reagent, catalyst, and solvent in various chemical reactions.
Safety and Hazards
Propriétés
IUPAC Name |
diethyl 2,3-dibutylbutanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O4/c1-5-9-11-13(15(17)19-7-3)14(12-10-6-2)16(18)20-8-4/h13-14H,5-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFNAJGCHRWCRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(CCCC)C(=O)OCC)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-pyridin-4-yl-1-[4-(pyridin-4-yliminomethyl)phenyl]methanimine](/img/structure/B3327234.png)

![(2s)-2-[2-[[(1r)-1-(Hydroxymethyl)propyl]amino]ethylamino]butan-1-ol](/img/structure/B3327240.png)







![(3Z)-5-methyl-3-[[5-(4-methylphenyl)furan-2-yl]methylidene]furan-2-one](/img/structure/B3327302.png)


![4-[2-(5-Carboxy-2-methylthiophen-3-yl)cyclopent-1-en-1-yl]-5-methylthiophene-2-carboxylic acid](/img/structure/B3327312.png)